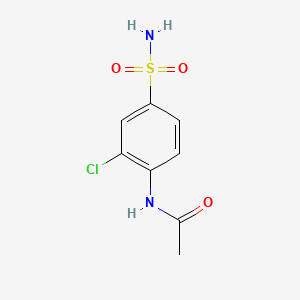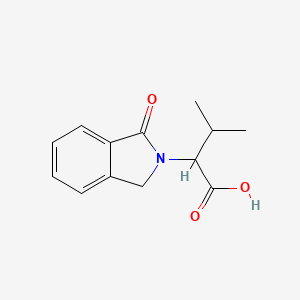
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Overview
Description
The compound 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of structurally related compounds, which can be useful for understanding the reactivity and properties of the compound . For instance, the first paper discusses the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound that shares a similar 3-methylbutanoic backbone . The second paper investigates the reactivities of stable rotamers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, which is structurally related to the compound of interest by the presence of a 3-methylbutanoic moiety .
Synthesis Analysis
While the synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is not explicitly detailed in the provided papers, the formation of isomeric ketones through cyclization of rotameric acid chlorides as described in the second paper may offer insights into potential synthetic routes . The cyclization process and the stability of the resulting ketones could be relevant when considering the synthesis of the compound , as it may involve similar cyclization steps or considerations of steric congestion.
Molecular Structure Analysis
The molecular structure of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid can be inferred to some extent from the related compounds discussed in the papers. The barriers to isomerization and the relative stabilities of isomeric ketones, as well as the use of MMP2(NONPLANAR) calculations, provide a foundation for understanding the molecular structure and its influence on reactivity .
Chemical Reactions Analysis
The first paper provides information on the reaction of OH radicals with a compound that has a similar 3-methylbutanoic structure . The identified products and potential reaction mechanisms can be useful when considering the reactivity of the compound of interest with OH radicals or other reactive species. The second paper's discussion on the barriers to isomerization and the formation of isomeric ketones can also contribute to the understanding of potential chemical reactions involving the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid can be partially deduced from the properties of related compounds. For example, the rate constant and estimated lifetime of 3-methoxy-3-methyl-1-butanol with respect to reaction with OH radicals provide a basis for hypothesizing the reactivity and stability of the compound . The equilibrium constants and barriers to isomerization of the ketones discussed in the second paper may also be relevant when considering the thermodynamic properties of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Rearrangements : The compound has been involved in studies exploring the synthesis and rearrangement of related chemical structures, such as S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to various derivatives including isoindolones (Váňa et al., 2012).
- Compound Formation and Characterization : Investigations into simple solvent-free syntheses of related compounds, including their structural confirmation through various analytical techniques, have been reported (Csende et al., 2011).
- Molecular Structure Elucidation : Detailed studies on the molecular structure of compounds closely related to 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, employing techniques like X-ray diffraction and NMR, have been conducted to understand intermolecular interactions and structural details (Gallagher & Brady, 2000).
Chemical Reactions and Properties
- Reaction Mechanisms : Research on the nucleophilic addition reactions involving similar compounds has provided insights into reaction mechanisms and stereochemical structures, enhancing understanding of organic synthesis processes (El-Samahy, 2005).
- Chemical Synthesis and Applications : Studies have demonstrated the synthesis of racemic dialkyl isoindolyl phosphonates using methods like three-component reactions, highlighting potential applications in synthetic organic chemistry (Milen et al., 2016).
Biological and Medicinal Research
- Antibacterial Activity : Research has been conducted on compounds structurally similar to 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid for their antibacterial properties against various bacterial strains, contributing to the development of new chemotherapeutic agents (Ahmed et al., 2006).
- Herbicidal Activities : Investigations into the herbicidal activity of isoindoline-1,3-dione substituted derivatives have revealed potential applications in agriculture, with certain analogues showing significant effectiveness against weeds (Huang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179655 | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
CAS RN |
101004-93-7 | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101004-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




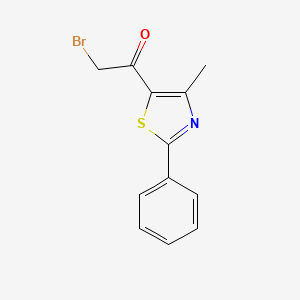
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)


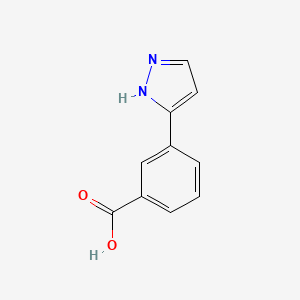
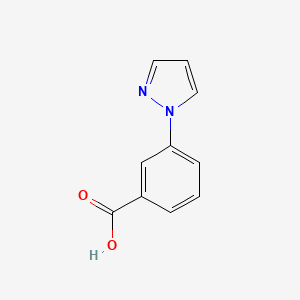
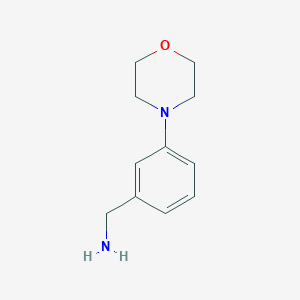
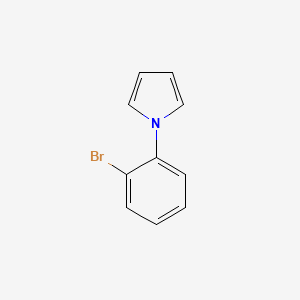

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
